molecular formula C16H6N2O4 B12790855 1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile CAS No. 5470-98-4

1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile

Cat. No.: B12790855
CAS No.: 5470-98-4
M. Wt: 290.23 g/mol
InChI Key: XZPHNGYVABZCEK-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its two hydroxyl groups and two cyano groups attached to the anthraquinone core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with anthraquinone as the starting material.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation and cyanation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form hydroquinones.

    Substitution: The cyano groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing various dyes and pigments.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyano groups play a crucial role in binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The compound’s ability to undergo redox reactions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydroxyanthraquinone (Alizarin)
  • 1,4-Dihydroxyanthraquinone (Quinizarin)
  • 1,8-Dihydroxyanthraquinone (Dantron)

Uniqueness

1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile is unique due to the presence of both hydroxyl and cyano groups, which provide a distinct set of chemical properties and reactivity compared to other dihydroxyanthraquinones. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

5470-98-4

Molecular Formula

C16H6N2O4

Molecular Weight

290.23 g/mol

IUPAC Name

1,4-dihydroxy-9,10-dioxoanthracene-2,3-dicarbonitrile

InChI

InChI=1S/C16H6N2O4/c17-5-9-10(6-18)16(22)12-11(15(9)21)13(19)7-3-1-2-4-8(7)14(12)20/h1-4,21-22H

InChI Key

XZPHNGYVABZCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)O)C#N)C#N)O

Origin of Product

United States

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